molecular formula C16H18N8O2 B2955184 3-Ethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine CAS No. 899978-25-7

3-Ethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine

Cat. No. B2955184
CAS RN: 899978-25-7
M. Wt: 354.374
InChI Key: IQBUUWJYNXIWGL-UHFFFAOYSA-N
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Description

“3-Ethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine” is a complex molecule with potential applications in the field of medicinal chemistry. It is part of a series of novel triazole-pyrimidine-based compounds that have been synthesized and characterized .


Synthesis Analysis

The synthesis of these compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The molecular formula is C16H18N8O2 and the molecular weight is 354.374.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Antitumor Activity

Triazolopyrimidine derivatives have been extensively studied for their antitumor properties. The presence of a nitrophenyl group and a piperazine moiety in the compound suggests it could be effective against certain cancer cell lines. Similar compounds have shown high potency against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines, indicating that this compound may also possess significant antitumor activity .

Neuroprotective and Anti-neuroinflammatory Agents

The hybrid structure of triazolopyrimidine with piperazine has been evaluated for neuroprotective and anti-neuroinflammatory properties. These compounds can potentially be used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. They have shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells .

Inhibition of Cell Proliferation

The nitrophenyl-piperazine segment of the compound could act as an inhibitor of endothelial cell proliferation. This property is crucial in the context of cancer treatment, as it could prevent the growth of new blood vessels that supply nutrients to tumors, a process known as angiogenesis .

Fungicidal Activity

While some related compounds have shown no antifungal activity against certain strains, others have displayed fungicidal activity against specific fungal strains. The efficacy of 3-Ethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine as a fungicide could be an area of interest, particularly against strains resistant to conventional treatments .

Future Directions

The future directions for these compounds could involve further investigation into their neuroprotective and anti-inflammatory properties . They could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

3-ethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8O2/c1-2-23-16-14(19-20-23)15(17-11-18-16)22-9-7-21(8-10-22)12-3-5-13(6-4-12)24(25)26/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBUUWJYNXIWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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